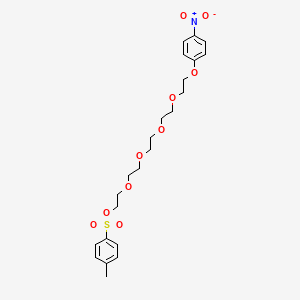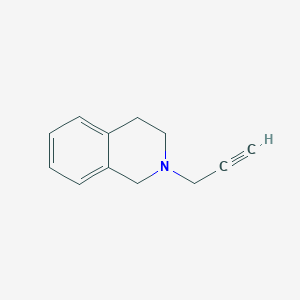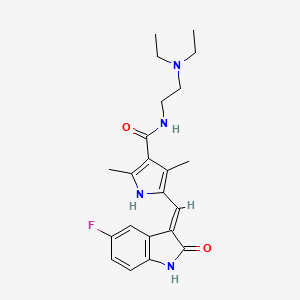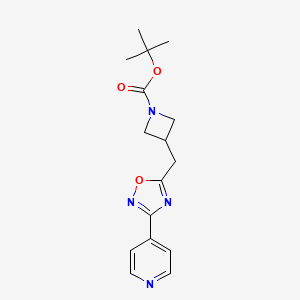![molecular formula C9H7N3O B3323762 4-[1,3,4]Triazol-1-yl-benzaldehyde CAS No. 170023-30-0](/img/structure/B3323762.png)
4-[1,3,4]Triazol-1-yl-benzaldehyde
Vue d'ensemble
Description
4-[1,3,4]Triazol-1-yl-benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is also known as 4-(1,3,4-Triazol-1-yl)benzaldehyde .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as NMR and MS analysis . Further structural analysis can be performed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, it has been found that substitution at the para position with a methyl and chloro group on the N-methyl aniline ring leads to improved antibacterial potential .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies. For example, one study reported a melting point of 131–133 °C .Applications De Recherche Scientifique
Synthesis and Characterization
4-[1,3,4]Triazol-1-yl-benzaldehyde and its derivatives are synthesized for various applications, including antimicrobial activity and material science. These compounds are characterized using spectroscopic techniques such as NMR, UV, and mass spectrometry. For instance, Kardaş et al. (2017) focused on synthesizing etoksibenzilidenamino derived 1,2,4-triazoles with antimicrobial properties, utilizing CuAAC for a variety of alkynyl heterocycles, demonstrating important antibacterial activity against several bacteria strains. Similarly, Gusev et al. (2011) synthesized new Zn complexes based on 1,2,4-triazoles, highlighting their green–blue luminescence in solid state, suggesting potential in material applications (Kardaş et al., 2017) (Gusev et al., 2011).
Antioxidant Activities
The potential in vitro antioxidant activities of this compound derivatives have been explored, with compounds showing varying degrees of effectiveness in assays such as reducing power, free radical scavenging, and metal chelating activities. Yüksek et al. (2015) synthesized novel compounds for this purpose, comparing their antioxidant activities to standard antioxidants. The research suggests these compounds could be beneficial in combating oxidative stress-related diseases (Yüksek et al., 2015).
Mechanistic Insights and Chemical Properties
The reaction mechanisms and chemical properties of this compound derivatives have also been a subject of study. Berski et al. (2015) conducted a DFT study to investigate the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, providing insights into the formation of stable hemiaminals and Schiff bases, as well as the effects of substitution and solvation on the reaction mechanism. This research offers valuable information for the design and synthesis of new compounds with improved stability and functionality (Berski et al., 2015).
Applications in Catalysis and Organic Synthesis
Compounds derived from this compound have been utilized in catalysis and organic synthesis, demonstrating the versatility and importance of these molecules in chemical transformations. Ozcubukcu et al. (2009) prepared a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl and catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the potential of these compounds in facilitating organic reactions (Ozcubukcu et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-[1,3,4]Triazol-1-yl-benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cancer cells, leading to their death and thus, the reduction in the size of the tumor .
Biochemical Pathways
It is known that the compound’s mode of action involves the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.
Pharmacokinetics
The compound’s ability to inhibit the proliferation of cancer cells suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. The compound induces apoptosis in cancer cells, leading to their death . This results in a decrease in the size of the tumor. Some of the hybrids of this compound have shown very weak cytotoxic effects towards normal cells (RPE-1) compared with doxorubicin .
Propriétés
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-6-10-11-7-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHSHTIUVDTDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


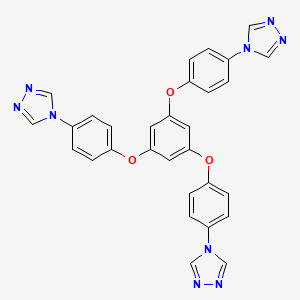
![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
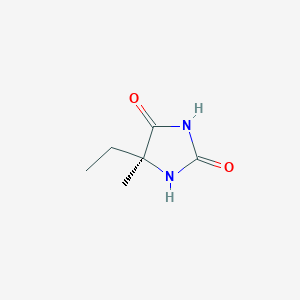
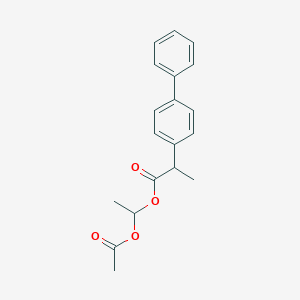
![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
